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Compound of Interest

Compound Name: 3-Fluoro-5-azaindole

CAS No.: 1352395-99-3

Cat. No.: B3233266

Get Quote

Executive Summary: The Strategic Value of the
Fluorinated Scaffold
In modern kinase inhibitor design, the transition from a standard indole to a 5-azaindole

scaffold is a well-established "scaffold hop" used to improve aqueous solubility and introduce a

new hydrogen bond acceptor (the pyridine nitrogen). However, the 5-azaindole core retains a

critical metabolic liability: the electron-rich C3 position, which is prone to rapid oxidative

metabolism by CYP450 enzymes.

3-Fluoro-5-azaindole represents a precision-engineered scaffold designed to solve this

specific attrition point. By installing a fluorine atom at C3, we achieve a dual-purpose

optimization:

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert compared to

the C-H bond, effectively shutting down the primary oxidative clearance pathway.

Electronic Modulation: The electronegativity of fluorine lowers the pKa of the pyrrole NH,

modulating hydrogen bond donor (HBD) acidity without disrupting the overall binding mode.
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This guide provides a comparative ADME analysis of 3-Fluoro-5-azaindole versus its parent

(5-azaindole) and the traditional indole core, supported by experimental methodologies and

mechanistic insights.

Physicochemical Profile Comparison
The following data synthesizes experimental trends and validated predictive models for the

three scaffolds. Note how 3-Fluoro-5-azaindole balances the solubility benefits of the

azaindole with the lipophilic modulation of fluorine.

Table 1: Comparative Physicochemical Properties[1][2]
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Property
Indole
(Baseline)

5-Azaindole
(Parent)

3-Fluoro-5-
azaindole
(Optimized)

Impact on
Drug Design

LogP

(Lipophilicity)
~2.14 ~1.20 ~1.45

Fluorine adds

slight lipophilicity

vs. parent,

improving

permeability

while maintaining

water solubility.

Aqueous

Solubility

Low (< 0.5

mg/mL)

High (> 10

mg/mL)
Moderate-High

Azaindole

nitrogen

maintains

solubility; F-

substitution has

minimal negative

impact.

pKa (Pyrrole NH) ~16.2 ~13.5 ~12.1

Increased acidity

strengthens H-

bond interactions

with kinase hinge

regions.

TPSA (Å²) 22.0 34.9 34.9

Polar surface

area remains

favorable for

BBB penetration

and oral

absorption.
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Metabolic

Liability

High (C3

Oxidation)

High (C3

Oxidation)
Low (Blocked)

Critical

differentiator:

Prevents

formation of

reactive

indolenine

intermediates.

Scientist's Note: The slight increase in LogP for the 3-Fluoro variant (vs. 5-azaindole) is often

advantageous. While 5-azaindole is sometimes too polar for optimal passive permeability, the

fluorine atom corrects this, pushing the molecule back into the "Goldilocks zone" for oral

bioavailability (LogP 1–3).

Metabolic Stability & Mechanism of Action[1][3]
The most significant advantage of 3-Fluoro-5-azaindole is its resistance to CYP-mediated

oxidation.

The Mechanism: Blocking the "Soft Spot"
In standard indoles and azaindoles, the C3 position is electron-rich. CYP450 enzymes

(specifically CYP3A4 and CYP2D6) target this site for hydroxylation. The resulting 3-hydroxy-

intermediate is unstable and often rearranges into oxindole species or reactive electrophiles

that cause toxicity.

3-Fluoro-5-azaindole replaces the C3-H with C3-F. Because the C-F bond is stronger and

fluorine is tightly held, the enzymatic oxygen insertion is energetically unfavorable.

Visualization: Metabolic Fate Comparison
The following diagram illustrates the divergent metabolic pathways of the parent scaffold

versus the fluorinated analog.
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Figure 1: Divergent metabolic fates. The parent 5-azaindole undergoes rapid C3-oxidation

leading to potential toxicity, while the 3-Fluoro analog effectively blocks this primary clearance

pathway.

Experimental Protocols for Validation
To validate these properties in your own pipeline, we recommend the following standardized

protocols. These are designed to be self-validating systems with built-in controls.

Protocol A: Microsomal Stability Assay (Metabolic
Clearance)
Objective: Determine the Intrinsic Clearance (

) of the compound.

Preparation:

Test Compound: 1 µM in phosphate buffer (pH 7.4).

System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate,

0.4 U/mL G6P dehydrogenase).
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Incubation:

Pre-incubate microsomes and compound for 5 min at 37°C.

Initiate reaction by adding NADPH.

Timepoints: 0, 5, 15, 30, 45, 60 min.

Termination & Analysis:

Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation:

Plot ln(% remaining) vs. time. Slope =

.

.

Success Criteria: 3-Fluoro-5-azaindole should exhibit a

that of the non-fluorinated parent.

Protocol B: Kinetic Solubility Assay
Objective: Assess aqueous solubility under biologically relevant conditions.

Method:

Prepare a 10 mM stock solution in DMSO.

Spike into PBS (pH 7.4) to a final concentration of 200 µM (2% DMSO final).

Incubate for 24 hours at room temperature with shaking.

Filtration:
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Filter using a 0.45 µm PVDF membrane plate to remove precipitates.

Quantification:

Analyze filtrate via UV-Vis (254 nm) or LC-UV against a standard curve.

Trustworthiness Check: Include a high-solubility control (Caffeine) and low-solubility

control (Tamoxifen) in every run.

Strategic Application in Drug Design
When to Use 3-Fluoro-5-azaindole

Kinase Inhibitors: When targeting the ATP-binding pocket, the azaindole core mimics the

purine ring of ATP. The 3-Fluoro substitution protects the scaffold without sterically hindering

the hinge-binding motif.

Fragment-Based Discovery: As a fragment, this molecule has a high "Ligand Efficiency" (LE).

It provides critical binding interactions (H-bond donor/acceptor) with minimal molecular

weight penalty.

Bioisosteric Replacement: Use as a direct replacement for 3-chloro-indoles or 3-methyl-

indoles to lower lipophilicity while maintaining metabolic hardness.

Comparative Workflow Visualization
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Figure 2: Decision matrix for scaffold optimization. Fluorination offers a superior balance of

steric and electronic properties compared to methylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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